molecular formula C17H11BrCl2N2O2 B4955505 N-(5-bromo-6-methyl-2-pyridinyl)-5-(2,4-dichlorophenyl)-2-furamide

N-(5-bromo-6-methyl-2-pyridinyl)-5-(2,4-dichlorophenyl)-2-furamide

Cat. No. B4955505
M. Wt: 426.1 g/mol
InChI Key: SWDDXDNDEDDUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-5-(2,4-dichlorophenyl)-2-furamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-tumor agent, but it has also been investigated for its effects on other diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

BAY 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. It inhibits the activity of Raf kinase, which is a key component of the MAPK/ERK pathway that is frequently dysregulated in cancer. In addition, BAY 43-9006 inhibits the activity of VEGFR-2 and PDGFR, which are key receptors involved in angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In addition, BAY 43-9006 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of BAY 43-9006 is its broad-spectrum activity against multiple targets involved in tumor growth and angiogenesis. This makes it an attractive candidate for combination therapy with other anti-cancer agents. However, one of the limitations of BAY 43-9006 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for the study of BAY 43-9006. One area of interest is the development of new formulations that improve its solubility and bioavailability. In addition, there is ongoing research into the use of BAY 43-9006 in combination with other anti-cancer agents, as well as its potential use in other diseases such as rheumatoid arthritis and psoriasis. Finally, there is interest in the development of new multi-targeted kinase inhibitors that are more potent and selective than BAY 43-9006.

Synthesis Methods

The synthesis of BAY 43-9006 involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 2,4-dichlorophenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with furan-2-carboxylic acid to yield BAY 43-9006. The overall yield of this synthesis is around 25%.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition, BAY 43-9006 has been investigated for its effects on other diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-5-(2,4-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O2/c1-9-12(18)4-7-16(21-9)22-17(23)15-6-5-14(24-15)11-3-2-10(19)8-13(11)20/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDXDNDEDDUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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